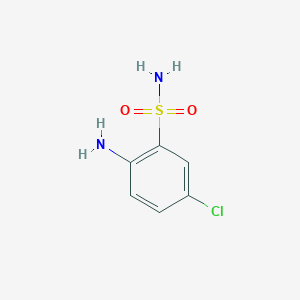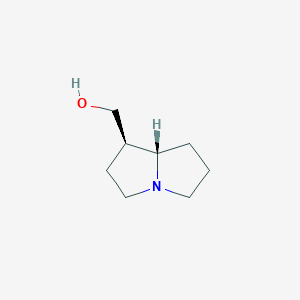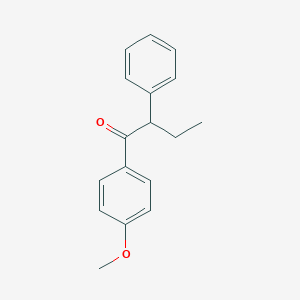
1-(4-Methoxyphenyl)-2-phenylbutan-1-one
Vue d'ensemble
Description
“1-(4-Methoxyphenyl)-2-phenylbutan-1-one” is also known as Acetanisole . It is an aromatic chemical compound with an aroma described as sweet, fruity, nutty, and similar to vanilla . It can sometimes smell like butter or caramel . It is found naturally in castoreum, the glandular secretion of the beaver .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)-2-phenylbutan-1-one” has been studied using Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra . The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g (d,p) basis set .Chemical Reactions Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values were determined to be -1 eV and -6.27 eV, respectively . A large HOMO–LUMO gap means low reactivity in chemical reactions, indicating the high stability of the molecule .Physical And Chemical Properties Analysis
Acetanisole appears as white to pale yellow crystals . It has a density of 1.094 g/cm³, a melting point of 38.2 °C, and a boiling point of 254 °C . It is soluble in water at 2470 mg/L .Applications De Recherche Scientifique
Synthesis of Fragrant Compounds
1-(4-Methoxyphenyl)-2-phenylbutan-1-one has been used in the synthesis of fragrant compounds. For instance, its condensation with tetramethylenediethylenetetramine led to the creation of fragrant 1-benzyl-3,6-diazahomoadamantan-9-one and its derivatives (Kuznetsov et al., 2015).
Anti-histaminic Activity Studies
Research has been conducted on the anti-histaminic properties of various compounds, including derivatives of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one. These studies explored the structural influences on anti-histaminic activity (Casy & Parulkar, 1969).
Baker's Yeast-Mediated Preparations
Baker's yeast reduction of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one and related compounds has been studied for preparing optically active aryl alcohols and diols, which are useful in the synthesis of chiral hydroxy acids (Ferraboschi et al., 1990).
Electrophilic Boronation
The compound has been involved in ortho-directed electrophilic boronation research. For example, its reaction with boron tribromide followed by treatment with water led to the formation of 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene (Arcus et al., 1993).
Enantioselective Synthesis
Enantioselective synthesis methods have been developed using derivatives of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one. This includes the preparation of α-hydroxyketones using asymmetric building blocks (Page, Purdie, & Lathbury, 1996).
Natural Product Isolation
This compound is also relevant in the isolation of natural products, such as the extraction of resorcinols from brown algae, where derivatives of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one have been identified (Cai et al., 2010).
Catalytic and Synthetic Applications
1-(4-Methoxyphenyl)-2-phenylbutan-1-one has been utilized in various catalytic and synthetic applications, such as in microwave-assisted ketone-ketone rearrangements (Gopalakrishnan, Kasinath, & Singh, 2002).
Structural and Spectral Analysis
The compound has been the subject of structural and spectral elucidation studies, exploring its properties and potential applications in fields like molecular docking and drug design (R. H. et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-16(13-7-5-4-6-8-13)17(18)14-9-11-15(19-2)12-10-14/h4-12,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADSVVKUBCYPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394578 | |
| Record name | 1-(4-methoxyphenyl)-2-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-phenylbutan-1-one | |
CAS RN |
78423-10-6 | |
| Record name | 1-(4-methoxyphenyl)-2-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


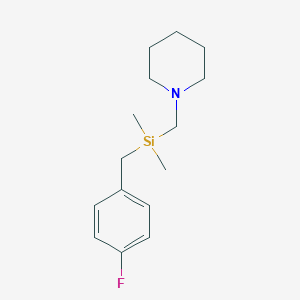
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
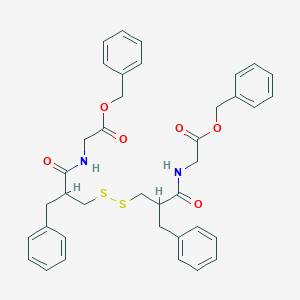

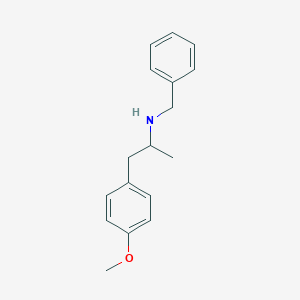
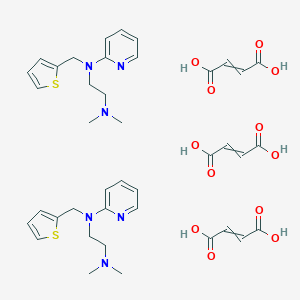
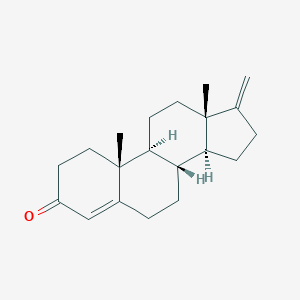
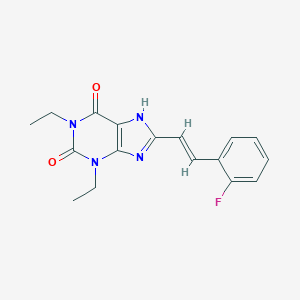
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
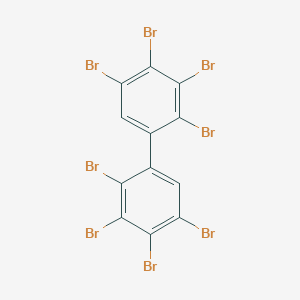
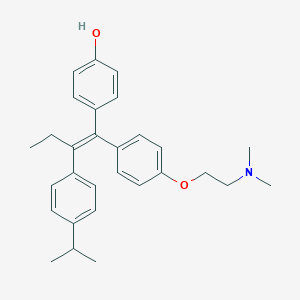
![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
